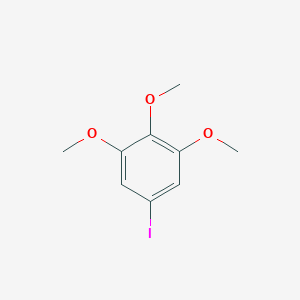

5-Iodo-1,2,3-trimethoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169997. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPMQXOVTMABLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305241 | |

| Record name | 5-Iodo-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-29-8 | |

| Record name | 25245-29-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodo-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-1,2,3-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-1,2,3-trimethoxybenzene, a key intermediate in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and outlines its utility in forming carbon-carbon bonds through various cross-coupling reactions.

Core Properties and Safety Information

This compound, also known as 3,4,5-trimethoxyiodobenzene, is a substituted aromatic iodide.[1][2] Its chemical structure features a benzene ring with three methoxy groups and one iodine atom. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules.[3]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 25245-29-8 | [1][4] |

| Molecular Formula | C₉H₁₁IO₃ | [4] |

| Molecular Weight | 294.09 g/mol | [4] |

| Appearance | Yellow to pale brown crystals, powder, or crystalline powder | [5] |

| Melting Point | 80.5-89.5 °C | [5] |

| Solubility | Insoluble in water. | [3] |

| Purity (Assay by GC) | ≥96.0% | [5] |

Chemical Identifiers

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | This compound | [5] |

| SMILES | COC1=CC(I)=CC(OC)=C1OC | [4] |

| InChI Key | IWPMQXOVTMABLF-UHFFFAOYSA-N | [5] |

| MDL Number | MFCD01318153 | [4] |

Safety and Handling

This compound is classified as a warning-level hazard.[1] It is known to cause skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]

Precautionary Measures:

-

Avoid breathing dust.[1]

-

Wear protective gloves, eye protection, and face protection.[1]

-

In case of contact with skin, wash with plenty of soap and water.[1]

-

If in eyes, rinse cautiously with water for several minutes.[1]

-

Store in a well-ventilated place and keep the container tightly closed.[1][3]

-

The compound is sensitive to light and should be stored in a cool place.[3]

-

It is incompatible with oxidizing agents.[3]

Synthesis and Purification

The synthesis of this compound from 1,2,3-trimethoxybenzene is typically achieved through an electrophilic aromatic substitution reaction.[4] The electron-rich nature of the trimethoxybenzene ring makes it susceptible to iodination.[4]

Experimental Protocol: Synthesis via Iodination with Iodine and Nitrogen Dioxide

This protocol is based on a documented method for the preparation of iodo aromatic hydrocarbons.[6]

Materials:

-

1,2,3-trimethoxybenzene (0.5 mmol)

-

Iodine (I₂) (0.3 mmol)

-

Acetonitrile (1.5 mL)

-

Nitrogen dioxide (NO₂) (1.35 mL, normal pressure and temperature)

-

Reaction vessel (sealed)

-

Oil bath

-

Magnetic stirrer

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 1,2,3-trimethoxybenzene (0.5 mmol), iodine (0.3 mmol), and acetonitrile (1.5 mL) in sequence.

-

Introduce 1.35 mL of nitrogen dioxide gas into the vessel.

-

Seal the reaction vessel, ensuring air is present inside.

-

Place the vessel in an oil bath preheated to 120°C.

-

Magnetically stir the reaction mixture at 120°C for 12 hours.

-

After the reaction is complete, cool the system to room temperature.

-

Purify the resulting mixture by column chromatography to isolate the 2,3,4-trimethoxyiodobenzene product. The reported yield for this method is 64%.[6]

Alternative "Green" Synthesis: An alternative, solvent-free method involves the use of elemental iodine and 30% aqueous hydrogen peroxide.[7] This method has been shown to result in high conversion for trimethoxybenzenes at 45°C over 5 hours.[7][8]

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like aryl iodides.[1][9] The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[10]

General Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing aromatic compounds include ethanol, methanol, hexane/ethyl acetate, or hexane/acetone mixtures.[11]

-

Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of purer crystals.[12]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals, for example, by air drying or in a desiccator.

Applications in Organic Synthesis

The iodine substituent on the aromatic ring of this compound makes it a versatile precursor for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[13][14] this compound serves as the aryl iodide component, enabling the synthesis of various biaryl compounds.[13]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[15][16] This reaction allows for the introduction of vinyl groups onto the trimethoxybenzene scaffold.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of a base, leading to the formation of aryl-alkynes.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. researchgate.net [researchgate.net]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-1,2,3-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1,2,3-trimethoxybenzene is a halogenated aromatic organic compound. Structurally, it features a benzene ring substituted with three methoxy groups at positions 1, 2, and 3, and an iodine atom at position 5. This compound is primarily utilized as a primary and secondary intermediate in organic synthesis, where the iodo-substituent can be readily displaced or used in cross-coupling reactions to form more complex molecules.[1][2] Its utility is rooted in the specific electronic and steric properties conferred by the methoxy and iodo groups on the benzene ring. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and safety information.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are crucial for its handling, application in reactions, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁IO₃ | [1] |

| Molecular Weight | 294.09 g/mol | [1] |

| CAS Number | 25245-29-8 | [1] |

| Appearance | Yellow to pale brown crystals, powder, or granules | [3] |

| Melting Point | 80.5 - 89.5 °C | [3] |

| Solubility | Insoluble in water | [2] |

| Sensitivity | Light sensitive | [2] |

Spectral Data

Detailed spectral analysis is essential for the structural confirmation and purity assessment of this compound. While extensive experimental spectra for this specific isomer are not widely published, data for related isomers and general principles of spectroscopy allow for the prediction of its spectral characteristics.

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show two singlets in the aromatic region for the two non-equivalent aromatic protons. Additionally, distinct singlets for the protons of the three methoxy groups would be observed in the upfield region. |

| ¹³C NMR | The carbon NMR spectrum will display six signals for the aromatic carbons, with the carbon bearing the iodine atom being significantly shifted. Three additional signals will correspond to the carbons of the methoxy groups. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 294. Fragmentation would likely involve the loss of methyl groups (CH₃) and the iodine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum, available through databases like PubChem, would exhibit characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C-O stretching of the methoxy ethers, and C-I stretching.[1] |

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Iodination of 1,2,3-Trimethoxybenzene

A common method for the synthesis of this compound is the electrophilic aromatic substitution of 1,2,3-trimethoxybenzene. The three methoxy groups are activating and direct the incoming electrophile to the ortho and para positions. The C5 position is sterically accessible and electronically activated, making it a favorable site for iodination. A green chemistry approach using hydrogen peroxide as an oxidant is described below.[4]

Reaction:

1,2,3-Trimethoxybenzene + I₂ + H₂O₂ → this compound + 2H₂O

Materials and Reagents:

-

1,2,3-Trimethoxybenzene

-

Iodine (I₂)

-

30% aqueous Hydrogen Peroxide (H₂O₂)

-

Ethyl acetate (for workup)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Reaction flask with magnetic stirrer and heating mantle

Procedure:

-

To a reaction flask, add 1,2,3-trimethoxybenzene (1.0 mmol).

-

Add elemental iodine (0.5 mmol).

-

Add 30% aqueous hydrogen peroxide (0.6 mmol).

-

Heat the reaction mixture to 45°C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated sodium thiosulfate solution to quench any unreacted iodine.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

References

Spectral Data Analysis of 5-Iodo-1,2,3-trimethoxybenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 5-Iodo-1,2,3-trimethoxybenzene (C₉H₁₁IO₃, MW: 294.09 g/mol ), a key intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization. While a complete experimental dataset for this compound is not publicly available, this guide presents predicted data based on established spectroscopic principles and comparative data from its isomer, 2-iodo-1,3,5-trimethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, alongside experimental data for the closely related isomer, 2-iodo-1,3,5-trimethoxybenzene, for comparative analysis.[3]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the methoxy groups and a singlet for the two equivalent aromatic protons.

| Compound | Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |

| This compound | Aromatic H (H-4, H-6) | ~ 7.0 - 7.3 | Singlet (s) | 2H |

| Methoxy (C1-OCH₃, C3-OCH₃) | ~ 3.8 - 4.0 | Singlet (s) | 6H | |

| Methoxy (C2-OCH₃) | ~ 3.7 - 3.9 | Singlet (s) | 3H | |

| 2-iodo-1,3,5-trimethoxybenzene | Aromatic H | 6.14 | Singlet (s) | 2H |

| [3] | Methoxy | 3.86 | Singlet (s) | 6H |

| Methoxy | 3.82 | Singlet (s) | 3H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display characteristic signals for the aromatic carbons and the methoxy groups. The carbon atom attached to the iodine will show a significantly lower chemical shift.

| Compound | Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |

| This compound | C-5 (C-I) | ~ 90 - 95 |

| C-4, C-6 | ~ 110 - 115 | |

| C-1, C-3 | ~ 155 - 160 | |

| C-2 | ~ 140 - 145 | |

| C1-OCH₃, C3-OCH₃ | ~ 56 | |

| C2-OCH₃ | ~ 61 | |

| 2-iodo-1,3,5-trimethoxybenzene | C-I | 91.3 |

| [3] | Aromatic C-H | Not specified |

| Aromatic C-O | 159.9, 162.3 | |

| Methoxy | 55.7, 56.6 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorptions for C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages. An FTIR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR with the KBr pellet technique.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Aryl ethers) | 1275 - 1200 and 1075 - 1020 |

| C-I Stretch | 600 - 500 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at an m/z of approximately 294. The mass spectrum of its isomer, 2-iodo-1,3,5-trimethoxybenzene, shows a prominent molecular ion peak at m/z 294.20.[3]

| Adduct | Predicted m/z |

| [M]⁺ | 293.97473 |

| [M+H]⁺ | 294.98256 |

| [M+Na]⁺ | 316.96450 |

| [M-H]⁻ | 292.96800 |

Predicted collision cross-section values are also available for various adducts.[4]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

NMR Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.[5] Chemical shifts would be referenced to the residual solvent peak. For ¹³C NMR, proton decoupling would be employed.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.[1]

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The instrument would be scanned over a mass range of m/z 50-500.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for obtaining and analyzing spectral data.

References

Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,2,3-trimethoxybenzene from pyrogallol, a key transformation in the preparation of various pharmaceutical intermediates and other fine chemicals. The document details established experimental protocols, presents comparative data for different synthetic routes, and visualizes the process workflows.

Introduction

1,2,3-Trimethoxybenzene, also known as pyrogallol trimethyl ether, is a valuable building block in organic synthesis. Its structure, derived from the methylation of all three hydroxyl groups of pyrogallol, makes it a precursor to a range of more complex molecules. The primary synthetic route involves the Williamson ether synthesis, where pyrogallol is treated with a methylating agent in the presence of a base. This guide explores both classical and modern, more environmentally benign, approaches to this synthesis.

Synthetic Methodologies

Two primary methods for the synthesis of 1,2,3-trimethoxybenzene from pyrogallol are prevalent: a classical approach utilizing dimethyl sulfate and a "green" chemistry approach employing dimethyl carbonate.

Classical Synthesis: Methylation with Dimethyl Sulfate

This traditional and widely used method involves the reaction of pyrogallol with dimethyl sulfate in the presence of a strong base, typically sodium hydroxide. The reaction proceeds via the deprotonation of the phenolic hydroxyl groups by the base, followed by nucleophilic attack of the resulting phenoxide ions on the methyl group of dimethyl sulfate.

Green Synthesis: Methylation with Dimethyl Carbonate

In an effort to develop more environmentally friendly synthetic routes, dimethyl carbonate (DMC) has been employed as a green methylating agent. This method often utilizes a catalyst, such as an ionic liquid, to facilitate the reaction under elevated temperatures. DMC is less toxic than dimethyl sulfate, and its use aligns with the principles of green chemistry.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic methodologies, allowing for easy comparison of reaction conditions, yields, and reagents.

| Parameter | Classical Method (Dimethyl Sulfate) | Green Method (Dimethyl Carbonate) | Industrial Process (Patent CN1706783A) |

| Methylating Agent | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) | Dimethyl Sulfate (DMS) |

| Base/Catalyst | Sodium Hydroxide (NaOH) | Ionic Liquid ([Bmim]Br) | Sodium Hydroxide (Industrial Liquid Alkali) & Tetrabutyl Ammonium Bromide |

| Solvent | Water | None (Neat) | Water |

| Pyrogallol:Methylating Agent Molar Ratio | Not explicitly stated, but in excess of 3 equivalents of DMS is typical. | 1:6 | Not explicitly stated in molar terms, but uses large volumes of DMS. |

| Reaction Temperature | < 45°C initially, then boiling | 160°C | ~35°C initially, then 95°C |

| Reaction Time | Not specified, includes boiling until heat evolution ceases | 7 hours | 3 hours at 35°C, then 2 hours at 95°C |

| Reported Yield | 70%[1] | 92.6%[2] | Not explicitly stated, but implied to be high for an industrial process. |

| Purification Method | Recrystallization from dilute alcohol | Not detailed, but likely involves extraction and distillation | Centrifugal dewatering, recrystallization from ethanol/water, and rectification |

Experimental Protocols

Detailed Protocol for Classical Synthesis with Dimethyl Sulfate

This protocol is based on established laboratory procedures.[1]

Materials:

-

Pyrogallol (20 g)

-

35% Aqueous Sodium Hydroxide (30 g)

-

Dimethyl Sulfate (50 ml)

-

Ether

-

Dilute Ethanol

Procedure:

-

In a 1-liter round-bottomed flask equipped with a thermometer and a reflux condenser, dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide.

-

Gradually add 50 ml of dimethyl sulfate to the solution with continuous shaking. The temperature of the reaction mixture should be maintained below 45°C, using external cooling if necessary.

-

Once the addition is complete and the initial exothermic reaction subsides, heat the mixture to a boil under reflux.

-

After the reaction is complete (indicated by the cessation of heat evolution), cool the mixture to room temperature.

-

If necessary, make the solution alkaline with additional sodium hydroxide.

-

Filter the dark-colored precipitate using a pump and wash it thoroughly with water.

-

Dissolve the crude product in ether and filter to remove any insoluble impurities.

-

Remove the ether by evaporation on a water bath.

-

Recrystallize the residue from dilute ethanol to obtain colorless crystals of 1,2,3-trimethoxybenzene.

-

The expected yield is approximately 70%. The product has a melting point of 47°C and a boiling point of 235°C.[1]

Detailed Protocol for Green Synthesis with Dimethyl Carbonate

This protocol is based on a research article focused on green synthesis methods.[2]

Materials:

-

Pyrogallol (1 mole equivalent)

-

Dimethyl Carbonate (6 mole equivalents)

-

1-Butyl-3-methylimidazolium bromide ([Bmim]Br) (1 mole equivalent)

Procedure:

-

Combine pyrogallol, dimethyl carbonate, and the ionic liquid catalyst, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to 160°C and maintain this temperature for 7 hours with continuous stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with water to remove the ionic liquid.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Further purification can be achieved by vacuum distillation or recrystallization to yield pure 1,2,3-trimethoxybenzene.

-

This method has been reported to achieve a yield of up to 92.6%.[2]

Visualized Workflows and Reaction Schemes

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the general reaction scheme.

Caption: General reaction scheme for the synthesis of 1,2,3-trimethoxybenzene.

Caption: Workflow for the classical synthesis of 1,2,3-trimethoxybenzene.

Caption: Workflow for the green synthesis of 1,2,3-trimethoxybenzene.

Conclusion

The synthesis of 1,2,3-trimethoxybenzene from pyrogallol can be achieved through various methodologies. The classical approach using dimethyl sulfate is robust and provides good yields, while the modern approach with dimethyl carbonate offers a more environmentally conscious alternative with potentially higher yields. The choice of method will depend on factors such as scale, cost, and environmental considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Electrophilic Iodination of 1,2,3-Trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of 1,2,3-trimethoxybenzene, a key transformation in the synthesis of valuable intermediates for the pharmaceutical and materials science sectors. The presence of three electron-donating methoxy groups on the benzene ring highly activates it towards electrophilic aromatic substitution, making this reaction a subject of significant interest. This document details various synthetic methodologies, presents quantitative data for comparison, provides explicit experimental protocols, and illustrates the underlying reaction mechanism and experimental workflow.

Reaction Overview and Mechanism

The synthesis of iodo-1,2,3-trimethoxybenzene derivatives from 1,2,3-trimethoxybenzene proceeds via an electrophilic aromatic substitution (EAS) reaction. The electron-rich aromatic ring of 1,2,3-trimethoxybenzene acts as a nucleophile, attacking an electrophilic iodine species (I⁺). This electrophile is typically generated in situ from molecular iodine (I₂) in the presence of an oxidizing agent or by using an iodinating agent such as N-iodosuccinimide (NIS).[1]

The general mechanism involves two key steps:

-

Generation of the Electrophile: An oxidizing agent or the inherent polarity of the iodinating reagent generates a potent iodine electrophile.

-

Electrophilic Attack: The π-electrons of the activated benzene ring attack the electrophilic iodine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

-

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.

Below is a diagram illustrating the general mechanism for the electrophilic iodination of 1,2,3-trimethoxybenzene.

Caption: Mechanism of Electrophilic Iodination.

Comparative Data of Iodination Methods

Several methods have been reported for the iodination of 1,2,3-trimethoxybenzene. The choice of methodology often depends on factors such as desired yield, reaction scale, availability of reagents, and green chemistry considerations. The following table summarizes quantitative data from various reported procedures.

| Method | Iodinating Agent/System | Solvent | Temperature | Time | Yield | Reference |

| Method A | I₂ / Nitrogen Dioxide | Acetonitrile | 120°C | 12 h | 64% | [Chinese Patent CN103172480B][2] |

| Method B | N-Iodosuccinimide (NIS) | Acetonitrile | Room Temp. | - | High | [BenchChem][1] |

| Method C | I₂ / 30% aq. H₂O₂ | Solvent-free | 45°C | 5 h | High | [ResearchGate][3][4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following sections provide methodologies for the key iodination methods cited.

Method A: Iodination using Iodine and Nitrogen Dioxide

This protocol is adapted from a patented procedure and utilizes nitrogen dioxide as the oxidant in an organic solvent.[2]

Materials:

-

1,2,3-trimethoxybenzene

-

Iodine (I₂)

-

Nitrogen Dioxide (NO₂)

-

Acetonitrile (CH₃CN)

-

Reaction vessel (sealed)

-

Magnetic stirrer

-

Oil bath

-

Column chromatography supplies

Procedure:

-

To a reaction vessel, add 1,2,3-trimethoxybenzene (0.5 mmol), iodine (0.3 mmol), and acetonitrile (1.5 mL).

-

Introduce nitrogen dioxide (1.35 mL, at normal temperature and pressure) into the vessel.

-

Seal the reaction vessel, ensuring the presence of air inside.

-

Place the vessel in an oil bath preheated to 120°C.

-

Stir the reaction mixture magnetically at 120°C for 12 hours.

-

After the reaction is complete, cool the system to room temperature.

-

Purify the reaction mixture using column chromatography to obtain the 2,3,4-trimethoxyiodobenzene product.

Method B: Iodination using N-Iodosuccinimide (NIS)

This method employs N-iodosuccinimide, a common and effective electrophilic iodinating agent.[1]

Materials:

-

1,2,3-trimethoxybenzene

-

N-Iodosuccinimide (NIS)

-

Anhydrous Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Saturated aqueous sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1,2,3-trimethoxybenzene (1.0 eq) in anhydrous acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield 1-iodo-2,3,4-trimethoxybenzene.

Method C: Iodination using Iodine and Hydrogen Peroxide (Solvent-Free)

This "green chemistry" approach utilizes hydrogen peroxide as an oxidant under solvent-free reaction conditions (SFRC).[3][4]

Materials:

-

1,2,3-trimethoxybenzene

-

Iodine (I₂)

-

30% aqueous Hydrogen Peroxide (H₂O₂)

-

Reaction vessel

-

Magnetic stirrer

-

Heating apparatus (e.g., heating mantle or oil bath)

Procedure:

-

In a reaction vessel, combine 1,2,3-trimethoxybenzene (1 molar equivalent), iodine (0.5 molar equivalents), and 30% aqueous hydrogen peroxide (0.6 molar equivalents).

-

Heat the mixture to 45°C with stirring for 5 hours.

-

The reaction is reported to proceed to high conversion under these solvent-free conditions.

-

Work-up and purification would typically involve dilution with an organic solvent, washing with a reducing agent (e.g., sodium thiosulfate solution) to remove unreacted iodine, followed by standard extraction and purification procedures as described in Method B.

Experimental Workflow

The following diagram outlines a general experimental workflow applicable to the synthesis and purification of 1-iodo-2,3,4-trimethoxybenzene.

Caption: General Synthetic Workflow.

Conclusion

The electrophilic iodination of 1,2,3-trimethoxybenzene is a versatile reaction with multiple effective protocols available to the synthetic chemist. The choice between methods using iodine with strong oxidants like nitrogen dioxide, milder reagents like N-iodosuccinimide, or greener approaches with hydrogen peroxide will depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis, enabling informed decisions and efficient execution of this important chemical transformation.

References

An In-depth Technical Guide to the Regioselectivity in the Iodination of Trimethoxybenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselectivity observed in the iodination of trimethoxybenzene isomers. The strategic introduction of an iodine atom into the benzene ring of these compounds is a critical step in the synthesis of various pharmaceutical and high-value chemical entities. Understanding the directing effects of the methoxy groups is paramount for achieving desired product selectivity and optimizing reaction outcomes. This document details the underlying principles, experimental protocols, and quantitative data associated with the iodination of 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene.

Core Principles: Electrophilic Aromatic Substitution

The iodination of trimethoxybenzenes proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The methoxy groups (-OCH₃) are strong activating groups, donating electron density to the aromatic ring through resonance. This increased nucleophilicity makes the ring more susceptible to attack by an electrophile, in this case, an electrophilic iodine species (I⁺). The regioselectivity of the reaction is dictated by the positions on the benzene ring that are most activated by the combined electronic effects of the three methoxy groups.

Quantitative Data Summary

The following tables summarize the quantitative data for the mono-iodination of the three trimethoxybenzene isomers under various reaction conditions. The data highlights the high regioselectivity and yields achievable with different iodinating systems.

Table 1: Iodination of 1,2,3-Trimethoxybenzene

| Iodinating System | Solvent | Temperature (°C) | Reaction Time (h) | Product | Conversion (%) | Yield (%) | Reference |

| I₂ / 30% aq. H₂O₂ | Solvent-Free | 45 | 5 | 4-Iodo-1,2,3-trimethoxybenzene | 87 | 69 | [1] |

| I₂ / NO₂ | Acetonitrile | 120 | 12 | 4-Iodo-1,2,3-trimethoxybenzene | - | 64 | [2] |

| N-Iodosuccinimide/TFA | Acetonitrile | Room Temp. | < 16 | 4-Iodo-1,2,3-trimethoxybenzene | - | High | [3] |

Table 2: Iodination of 1,2,4-Trimethoxybenzene

| Iodinating System | Solvent | Temperature (°C) | Reaction Time (h) | Product | Conversion (%) | Yield (%) | Reference |

| I₂ / 30% aq. H₂O₂ | Solvent-Free | 45 | 5 | 5-Iodo-1,2,4-trimethoxybenzene | 92 | 52 | [1] |

Table 3: Iodination of 1,3,5-Trimethoxybenzene

| Iodinating System | Solvent | Temperature (°C) | Reaction Time (h) | Product | Conversion (%) | Yield (%) | Reference |

| I₂ / 30% aq. H₂O₂ | Solvent-Free | 45 | 5 | 2-Iodo-1,3,5-trimethoxybenzene | 100 | 70 | [1] |

| I₂ / Urea-H₂O₂ | Solvent-Free | 45 | - | 2-Iodo-1,3,5-trimethoxybenzene | High | - | [4] |

| I₂ / H₂O₂ / Nanoporous solid acid | Water | 45 | 4 | 2-Iodo-1,3,5-trimethoxybenzene | - | 81 | [5] |

Experimental Protocols

The following are detailed experimental protocols for the iodination of trimethoxybenzenes using the iodine/hydrogen peroxide system, a method noted for its efficiency and green chemistry profile.[6][7]

General Procedure for Iodination using I₂ / 30% aq. H₂O₂

This procedure is a representative method for the iodination of trimethoxybenzenes.[6]

Materials:

-

Trimethoxybenzene isomer (1.0 mmol)

-

Iodine (I₂) (0.5 mmol, 127 mg)

-

30% aqueous Hydrogen Peroxide (H₂O₂) (0.6 mmol, 68 µL)

-

tert-Butyl methyl ether (t-BuOMe)

-

10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (5 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a 5-mL round-bottom flask, add the trimethoxybenzene isomer (1.0 mmol). If the substrate is a solid, ensure it is finely powdered.

-

Add finely powdered iodine (0.5 mmol, 127 mg) to the flask.

-

Vigorously shake the mixture to ensure a good distribution of the reactants.

-

Add 30% aqueous hydrogen peroxide (0.6 mmol, 68 µL) to the mixture.

-

Heat the reaction mixture to 45°C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 5 hours), allow the mixture to cool to room temperature.

-

Extract the product with tert-butyl methyl ether (10 mL).

-

Wash the organic phase with 10% aqueous sodium thiosulfate solution (20 mL) to quench any unreacted iodine, followed by washing with water (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase in vacuo to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general experimental workflow for the iodination of trimethoxybenzenes.

Regioselectivity and Reaction Pathways

The regioselectivity of iodination is determined by the stability of the intermediate carbocation (sigma complex or arenium ion). The methoxy groups, being ortho, para-directing, activate the positions ortho and para to them. The cumulative effect of the three methoxy groups dictates the most favorable position for electrophilic attack.

1. Iodination of 1,3,5-Trimethoxybenzene

In 1,3,5-trimethoxybenzene, all three methoxy groups work in concert to highly activate the positions ortho and para to each of them. This results in the positions 2, 4, and 6 being electronically equivalent and highly activated, leading to substitution at any of these positions to yield a single product, 2-iodo-1,3,5-trimethoxybenzene.

2. Iodination of 1,2,3-Trimethoxybenzene

For 1,2,3-trimethoxybenzene, the directing effects of the three methoxy groups lead to a more complex pattern of activation. The position C4 is para to the C1-methoxy group and ortho to the C3-methoxy group, making it highly activated. The C5 position is meta to the C1 and C3 methoxy groups, and para to the C2 methoxy group. The C4 position is generally favored due to the combined activating effects and relatively lower steric hindrance compared to the position between two methoxy groups.

3. Iodination of 1,2,4-Trimethoxybenzene

In 1,2,4-trimethoxybenzene, the C5 position is ortho to both the C4- and C2-methoxy groups and para to the C1-methoxy group, making it the most electronically activated position and sterically accessible, leading to the formation of 5-iodo-1,2,4-trimethoxybenzene as the major product.

Conclusion

The iodination of trimethoxybenzenes is a highly regioselective process governed by the powerful activating and directing effects of the methoxy substituents. By understanding the principles of electrophilic aromatic substitution and the specific activation patterns of each isomer, researchers can predictably synthesize the desired iodo-trimethoxybenzene derivatives. The use of efficient and environmentally benign iodinating systems, such as iodine in combination with hydrogen peroxide, further enhances the utility of these reactions in the development of novel pharmaceuticals and functional materials. The provided data and protocols serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.

References

The Genesis of a Core Moiety: A Technical Guide to the History and Discovery of Iodinated Trimethoxybenzenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated trimethoxybenzenes represent a class of organic compounds that, while seemingly specific, serve as versatile and pivotal intermediates in the landscape of modern chemical synthesis. Their unique structural arrangement, featuring an iodine atom and three methoxy groups on a benzene ring, provides a powerful toolkit for medicinal chemists and materials scientists. The electron-donating nature of the methoxy groups activates the aromatic ring, while the iodo-substituent offers a reactive handle for a multitude of cross-coupling reactions and further functionalization. This technical guide delves into the historical context of their discovery, details key synthetic methodologies with experimental protocols, presents collated quantitative data, and explores their applications in contemporary research and development.

I. A Historical Perspective: From Elemental Discovery to Directed Synthesis

The story of iodinated trimethoxybenzenes is intrinsically linked to the broader history of aromatic chemistry and the discovery of iodine itself. While the direct synthesis of these specific compounds is a relatively modern achievement, the foundational chemistry was laid centuries ago.

The journey began in 1811 when French chemist Bernard Courtois discovered iodine while treating seaweed ash with sulfuric acid.[1] It wasn't until the mid-19th century that chemists began to systematically explore the reactions of aromatic compounds. The direct iodination of benzene was a significant challenge compared to bromination or chlorination, as iodine is the least reactive of the halogens. Early methods for aromatic iodination required an oxidizing agent to convert molecular iodine into a more potent electrophilic species.[2][3] Landmark developments in the late 19th and early 20th centuries, such as the work of Datta and Chatterjee using nitric acid as an oxidant, paved the way for the synthesis of a wide range of iodoarenes.[3][4]

The synthesis of substituted aromatic ethers, including trimethoxybenzenes, became more common in the early 20th century. However, the specific regioselective iodination of these electron-rich systems to produce distinct isomers of iodotrimethoxybenzene is a more recent development, driven by the demand for precisely functionalized building blocks in drug discovery and materials science. The advent of modern synthetic reagents like N-Iodosuccinimide (NIS) and milder oxidizing systems has allowed for greater control and higher yields in these transformations.[5]

II. Synthetic Methodologies and Experimental Protocols

The synthesis of iodinated trimethoxybenzenes is primarily achieved through electrophilic aromatic substitution on the corresponding trimethoxybenzene precursor. The choice of iodinating agent and reaction conditions determines the regioselectivity and efficiency of the reaction.

A. Direct Iodination with Molecular Iodine and an Oxidizing Agent

One of the most common and cost-effective methods involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant generates a more electrophilic iodine species (e.g., I⁺) in situ, which is then attacked by the electron-rich trimethoxybenzene ring.

1. Iodine and Hydrogen Peroxide (H₂O₂) System: This "green" methodology offers an environmentally benign approach to iodination.[6]

-

Reaction Scheme: C₆H₃(OCH₃)₃ + ½ I₂ + H₂O₂ → C₆H₂I(OCH₃)₃ + H₂O

-

General Experimental Protocol (adapted from Stavber et al.): [6]

-

In a reaction vessel, combine the trimethoxybenzene isomer (1.0 mmol) and iodine (0.5 mmol).

-

Add 30% aqueous hydrogen peroxide (0.6 mmol) to the mixture.

-

Heat the solvent-free mixture to 45°C with stirring.

-

Maintain the reaction at 45°C for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and partition it between an aqueous solution of sodium thiosulfate (to quench excess iodine) and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

-

2. Iodine and Nitric Acid/Sulfuric Acid: A classic but harsher method suitable for less reactive systems. This method requires careful control of temperature and stoichiometry to avoid side reactions like nitration.

B. Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and highly effective electrophilic iodinating agent, often used for substrates that are sensitive to strong oxidizing conditions. The reaction can be catalyzed by an acid.[5][7]

-

Reaction Scheme: C₆H₃(OCH₃)₃ + NIS → C₆H₂I(OCH₃)₃ + Succinimide

-

General Experimental Protocol (adapted from Castanet et al.): [7]

-

Dissolve the trimethoxybenzene isomer (1.0 mmol) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 mmol).

-

Add a catalytic amount of trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

-

C. Iodination with Iodine Monochloride (ICl)

Iodine monochloride is a potent electrophilic iodinating agent that can be used for the direct iodination of aromatic compounds. The reaction mechanism involves the formation of a π-complex followed by a σ-complex intermediate.[8]

-

General Experimental Protocol:

-

Dissolve the trimethoxybenzene isomer in a suitable solvent (e.g., dichloromethane or acetic acid) and cool in an ice bath.

-

Slowly add a solution of iodine monochloride in the same solvent.

-

Allow the reaction to stir at low temperature and then warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify by column chromatography or recrystallization.

-

III. Quantitative Data Summary

The following tables summarize key quantitative data for various iodinated trimethoxybenzene isomers and their precursors. This data is essential for reaction planning, product characterization, and method comparison.

Table 1: Physicochemical Properties of Trimethoxybenzene Isomers and their Iodinated Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 1,2,3-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 43-45 | 634-36-6 |

| 5-Iodo-1,2,3-trimethoxybenzene | C₉H₁₁IO₃ | 294.09 | 83-86 | 25245-29-8[9] |

| 1,2,4-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 23-26 | 135-77-3 |

| 5-Iodo-1,2,4-trimethoxybenzene | C₉H₁₁IO₃ | 294.09 | 74-76 | 5481-43-6 |

| 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 50-53 | 621-23-8[1] |

| 2-Iodo-1,3,5-trimethoxybenzene | C₉H₁₁IO₃ | 294.09 | 110-112 | 2510-49-8 |

Table 2: Comparison of Synthetic Methods for the Iodination of Trimethoxybenzenes

| Substrate | Iodinating System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1,2,3-Trimethoxybenzene | I₂ / 30% H₂O₂ | None | 45 | 5 | This compound | 95 | [6] |

| 1,2,3-Trimethoxybenzene | I₂ / NO₂ | Acetonitrile | 120 | 12 | 4-Iodo-1,2,3-trimethoxybenzene | 64 | [10] |

| 1,2,4-Trimethoxybenzene | I₂ / 30% H₂O₂ | None | 45 | 5 | 5-Iodo-1,2,4-trimethoxybenzene | 96 | [6] |

| 1,3,5-Trimethoxybenzene | I₂ / 30% H₂O₂ | None | 45 | 5 | 2-Iodo-1,3,5-trimethoxybenzene | Quant. | [6] |

| 1,3,5-Trimethoxybenzene | NIS / TFA (cat.) | Acetonitrile | RT | 0.5 | 2-Iodo-1,3,5-trimethoxybenzene | 95 | [7] |

Table 3: Selected Spectroscopic Data (¹H NMR) for Trimethoxybenzenes and an Iodinated Derivative

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| 1,2,3-Trimethoxybenzene | CDCl₃ | 6.96 (t, J=8.4 Hz, 1H), 6.58 (d, J=8.4 Hz, 2H), 3.86 (s, 9H)[11] |

| 1,2,4-Trimethoxybenzene | CDCl₃ | 6.90 (d, J=2.9 Hz, 1H), 6.83 (d, J=8.8 Hz, 1H), 6.77 (dd, J=8.8, 2.9 Hz, 1H), 3.89 (s, 3H), 3.85 (s, 3H), 3.83 (s, 3H)[12] |

| 1,3,5-Trimethoxybenzene | CDCl₃ | 6.09 (s, 3H), 3.77 (s, 9H) |

| This compound | CDCl₃ | 7.05 (s, 2H), 3.85 (s, 6H), 3.82 (s, 3H) |

IV. Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for the synthesis of iodinated trimethoxybenzenes.

References

- 1. 1,3,5-Trimethoxybenzene | C9H12O3 | CID 69301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0183579A1 - Method for the synthesis of iodobenzene - Google Patents [patents.google.com]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C9H11IO3 | CID 298133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]

- 11. bmse010218 1,2,3-trimethoxybenzene at BMRB [bmrb.io]

- 12. 1,2,4-Trimethoxybenzene (135-77-3) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 5-Iodo-1,2,3-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and relevant chemical data for 5-Iodo-1,2,3-trimethoxybenzene (CAS No. 25245-29-8). The information is intended to support laboratory safety and procedural planning for professionals in research and development.

Chemical Identification and Properties

This compound is an iodinated derivative of trimethoxybenzene. It is primarily used as an intermediate in organic synthesis.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁IO₃ | [2][3] |

| Molecular Weight | 294.09 g/mol | [2] |

| CAS Number | 25245-29-8 | [2][3] |

| Appearance | Yellow to pale brown crystals, powder, or lumps | [3] |

| Melting Point | 80.5 - 89.5 °C | [3] |

| Boiling Point | 312.6 ± 42.0 °C (Predicted at 760 Torr) | [4] |

| Solubility | Insoluble in water. | [1][5] |

| Purity (Assay) | ≥96.0% (GC) | [3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to GHS classifications and safety protocols is mandatory.

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Description |

| Skin Irritation | 2 | H315 | Causes skin irritation |

| Eye Irritation | 2 | H319 | Causes serious eye irritation |

| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

Precautionary Statements

Safe handling of this compound requires strict adherence to the following precautionary measures:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6]

-

Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator when dusts are generated.

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are critical to ensure safety and maintain the integrity of the compound.

Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

Caption: Logical workflow for safe handling of this compound.

Storage Conditions

Store in a cool, dry, and well-ventilated place.[1][5] The container should be kept tightly closed. This material is sensitive to light and should be stored accordingly.[1][5] It is incompatible with strong oxidizing agents.[1][5]

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

In all cases of exposure, show the safety data sheet to the doctor in attendance.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols: Synthesis

This compound is synthesized via electrophilic aromatic substitution. The electron-rich trimethoxybenzene ring is susceptible to attack by an electrophilic iodine species.[4] The following protocol is a representative method for the iodination of the related precursor, 1,2,3-trimethoxybenzene, which illustrates the general principles applicable to this synthesis.

Representative Synthesis: Iodination of 1,2,3-Trimethoxybenzene

This protocol details the direct iodination of 1,2,3-trimethoxybenzene.[4]

Materials:

-

1,2,3-trimethoxybenzene (0.5 mmol)

-

Iodine (I₂) (0.3 mmol)

-

Nitrogen dioxide (NO₂) (1.35 mL at normal pressure and temperature)

-

Acetonitrile (1.5 mL)

Procedure:

-

To a reaction vessel, add 0.5 mmol of 1,2,3-trimethoxybenzene, 0.3 mmol of I₂, and 1.5 mL of acetonitrile in sequence.

-

Introduce 1.35 mL of NO₂ into the vessel.

-

Seal the reaction vessel, ensuring air is present inside.

-

Place the vessel in an oil bath preheated to 120°C.

-

Maintain the reaction at 120°C with magnetic stirring for 12 hours.

-

After the reaction is complete, cool the system to room temperature.

-

The resulting mixture is then purified by column chromatography to isolate the iodinated trimethoxybenzene product.

-

Confirm the structure of the product using ¹H-NMR and GC-MS.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the electrophilic iodination of a trimethoxybenzene substrate.

Caption: General workflow for the synthesis of this compound.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The primary known hazards are skin, eye, and respiratory irritation, and potential for skin sensitization.[6] No quantitative LD50 or LC50 data are currently available. Users should handle this compound with the assumption that it is potentially toxic.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | C9H11IO3 | CID 298133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 6. file1.lookchem.com [file1.lookchem.com]

Solubility Profile of 5-Iodo-1,2,3-trimethoxybenzene: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Iodo-1,2,3-trimethoxybenzene in various organic solvents. A thorough understanding of the solubility of this compound is critical for its application in organic synthesis, pharmaceutical research, and drug development. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical framework for predicting its solubility based on solvent properties. Due to the limited availability of quantitative solubility data for this compound, this guide also includes data for the structurally related compound 1,3,5-trimethoxybenzene to provide a valuable point of reference for researchers.

Introduction

This compound is an important intermediate in the synthesis of a variety of organic molecules. Its utility in research and development, particularly in the pharmaceutical industry, necessitates a clear understanding of its physical and chemical properties, with solubility being a key parameter. Solubility data is essential for reaction setup, purification processes such as recrystallization, and the formulation of drug candidates. This guide aims to provide researchers, scientists, and drug development professionals with a concise and practical resource on the solubility of this compound.

Physicochemical Properties

-

Molecular Formula: C₉H₁₁IO₃[1]

-

Molecular Weight: 294.09 g/mol [1]

-

Appearance: Yellow to pale brown crystals, powder, or crystalline powder[2]

-

Melting Point: 80.5-89.5 °C[2]

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source |

| Water | Insoluble | [3] |

Table 2: Quantitative and Qualitative Solubility of 1,3,5-Trimethoxybenzene (Analogue for Reference)

| Solvent | Chemical Class | Solubility | Molarity (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 34 mg/mL | 202.15 mM | Fresh DMSO is recommended as moisture absorption can reduce solubility. Sonication may be required to achieve higher concentrations. |

| Methanol | Protic Polar | 100 mg/mL | 594.57 mM | Solution is clear and colorless. |

| Water | Protic Polar | Insoluble/Slightly Soluble | Not Applicable | |

| Ethanol | Protic Polar | Soluble | Data not available | Recrystallization from absolute ethanol is a documented purification method. |

| Diethyl Ether | Aprotic Nonpolar | Soluble | Data not available | |

| Benzene | Aprotic Nonpolar | Soluble | Data not available |

Logical Framework for Solubility Prediction

The principle of "like dissolves like" governs the solubility of a compound in a given solvent. The polarity of both the solute and the solvent is the primary determinant of solubility. This compound is a substituted aromatic compound. The presence of the iodine atom and the three methoxy groups on the benzene ring influences its overall polarity. The methoxy groups, with their oxygen atoms, introduce polar character, while the benzene ring and the iodine atom contribute to its nonpolar nature. The following diagram illustrates the expected solubility trend based on solvent classification.

Caption: Predicted solubility of this compound in different solvent classes.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is widely applicable and provides accurate results.

5.1. Materials

-

This compound

-

Selected organic solvent (e.g., methanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

5.2. Experimental Workflow

The following diagram outlines the key steps in the gravimetric determination of solubility.

Caption: Workflow for determining the solubility of a solid compound using the gravimetric method.

5.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a constant temperature shaker or water bath.

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Collection:

-

After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known mass of the clear supernatant using a pipette.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute can be used.

-

Once the solvent has evaporated, dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the evaporation dish containing the dried solute.

-

5.4. Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(Mass of dish + residue) - (Mass of empty dish)] / [(Mass of supernatant) - ((Mass of dish + residue) - (Mass of empty dish))] * 100

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, its general insolubility in water is established. For practical laboratory applications, the provided solubility data for the structurally similar compound, 1,3,5-trimethoxybenzene, can serve as a useful initial guide. The detailed experimental protocol outlined in this document provides a robust method for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. This information is invaluable for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this compound in organic synthesis and drug discovery.

References

An In-depth Technical Guide to 5-Iodo-1,2,3-trimethoxybenzene: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-1,2,3-trimethoxybenzene, a key building block in synthetic and medicinal chemistry. This document details its commercial availability from various suppliers, provides plausible experimental protocols for its synthesis and subsequent application in cross-coupling reactions, and discusses its potential role in the development of novel therapeutics.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The purity and available quantities vary, allowing for selection based on the specific needs of research and development projects. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound | 25245-29-8 | C9H11IO3 | 294.09 | ≥96.0% (GC)[1], 97%[2] | 1 g, 5 g |

| Sigma-Aldrich | This compound | 25245-29-8 | C9H11IO3 | 294.09 | ≥97.0% (GC) | Custom quantities |

| Amerigo Scientific | This compound | 25245-29-8 | C9H11IO3 | 294.09 | ≥97.0% (GC)[3] | Inquire for details |

| Santa Cruz Biotechnology | This compound | 25245-29-8 | C9H11IO3 | 294.09 | Inquire for details | Inquire for details[4] |

| Tokyo Chemical Industry (TCI) | This compound | 25245-29-8 | C9H11IO3 | 294.09 | >95.0% (GC)[5] | Inquire for details |

| VWR (Avantor) | This compound | 25245-29-8 | C9H11IO3 | 294.09 | 97% | 1 g, 5 g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Appearance | Yellow to pale brown crystals, powder, or crystalline powder/granules | [1] |

| Melting Point | 80.5-89.5 °C (clear melt) | [1] |

| Solubility | Insoluble in water | [2] |

| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Light sensitive. | [6] |

| InChI Key | IWPMQXOVTMABLF-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC(I)=CC(OC)=C1OC | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic iodination of the commercially available precursor, 1,2,3-trimethoxybenzene. Several methods have been reported for the iodination of activated aromatic rings, and two plausible protocols are detailed below.

Iodination using N-Iodosuccinimide (NIS) and an Acid Catalyst

This method employs N-Iodosuccinimide (NIS) as the iodine source, activated by a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid. The acid enhances the electrophilicity of the iodine atom of NIS, facilitating the iodination of the electron-rich trimethoxybenzene ring.

Caption: Synthetic workflow for the iodination of 1,2,3-trimethoxybenzene using NIS.

Experimental Protocol:

-

Reaction Setup: To a solution of 1,2,3-trimethoxybenzene (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.2 M), add N-Iodosuccinimide (1.05 eq.).

-

Acid Addition: Cool the mixture in an ice bath and add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Iodination using Iodine and Hydrogen Peroxide

This method offers a "greener" alternative, utilizing elemental iodine with hydrogen peroxide as the oxidant. This system generates a potent electrophilic iodine species in situ.

Experimental Protocol:

-

Reaction Setup: In a reaction vial, combine 1,2,3-trimethoxybenzene (1.0 eq.) and elemental iodine (0.5 eq.).

-

Oxidant Addition: To this mixture, add 30% aqueous hydrogen peroxide (0.6 eq.).

-

Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 45 °C) for several hours.[7]

-

Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The iodo-substituent provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of the 3,4,5-trimethoxyphenyl moiety, which is a common structural motif in many biologically active compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. Aryl iodides are excellent substrates for this reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system, for example, a mixture of toluene and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are important precursors in pharmaceutical synthesis.

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), a copper(I) co-catalyst such as copper(I) iodide (0.1 eq.), and an amine base like triethylamine.

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

-

Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Biological Relevance of the Trimethoxybenzene Moiety

Conclusion

This compound is a commercially accessible and synthetically versatile building block for researchers in drug discovery and development. Its utility as a precursor for introducing the biologically relevant trimethoxybenzene moiety via robust cross-coupling methodologies makes it a valuable tool in the synthesis of new chemical entities. The protocols provided in this guide offer a starting point for the synthesis and application of this important chemical intermediate.

References

- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound (≥97.0% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 25245-29-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]